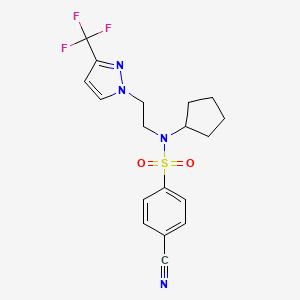

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has garnered significant attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide core, substituted with a cyano group and a trifluoromethyl group, among others.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of the benzenesulfonamide scaffold, followed by the introduction of the trifluoromethyl-pyrazole moiety through various coupling reactions. Common reagents in these steps may include sulfonyl chlorides, amines, and trifluoromethylating agents, under conditions such as catalytic amounts of base or acid, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized through continuous flow chemistry techniques, allowing for better control over reaction parameters and enhanced yield and purity. Automation and scaling up of these synthetic routes involve precise monitoring of reaction conditions to maintain consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: : Primarily targeting the benzenesulfonamide moiety.

Reduction: : Focusing on the cyano group.

Substitution: : Particularly nucleophilic substitutions involving the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Use of reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Employing reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Utilizing nucleophiles like alkoxides or amines under mild to moderate temperatures with solvents like ethanol or acetonitrile.

Major Products

Depending on the reaction, the products may include oxidized sulfonamides, reduced amines, or substituted sulfonamide derivatives with varying functional groups.

Applications De Recherche Scientifique

Chemistry

Catalysis: : As a ligand in metal-catalyzed reactions.

Synthesis: : As an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Pharmacology: : Potential as a drug candidate due to its functional groups that interact with biological targets.

Biochemistry: : As a probe in studying enzyme activities and inhibition.

Industry

Material Science: : Used in the development of advanced materials with specific electronic properties.

Mécanisme D'action

Molecular Targets and Pathways

The biological activity of 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is often mediated through its interaction with enzymes and receptors. The cyano group and trifluoromethyl-pyrazole moiety can play critical roles in binding to active sites, modulating enzyme activity or receptor signaling pathways. Studies suggest it may inhibit specific enzymes or block receptor functions, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

When compared to similar compounds like sulfonamides with different substituents or cyano-substituted benzenes, 4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to its unique trifluoromethyl-pyrazole structure. This structure provides distinct electronic properties and steric factors that can enhance its interaction with biological targets or its stability in chemical reactions.

List of Similar Compounds

N-cyclopentyl-N-(2-(3-trifluoromethyl)-ethyl)benzenesulfonamide

4-cyano-N-cyclopentylbenzenesulfonamide

N-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylbenzenesulfonamide

Hopefully, that provides a comprehensive overview. Happy to dive into any specific area further!

Activité Biologique

4-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in the field of selective androgen receptor modulation (SARM). This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H22F3N5O2S. The compound features a benzenesulfonamide moiety, which is known for its biological activity, particularly in modulating receptor pathways.

This compound acts primarily as a selective androgen receptor modulator (SARM), exhibiting tissue-selective activity. SARMs are designed to selectively stimulate androgen receptors in muscle and bone while minimizing effects on other tissues, such as the prostate.

Binding Affinity

Studies have shown that related compounds exhibit high binding affinity to androgen receptors. For instance, S-23, a structurally similar compound, demonstrated an inhibitory constant (Ki) of approximately 1.7 nM, indicating strong receptor binding and potential for significant pharmacological effects in vivo .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 1.54 | Increased p53 expression leading to apoptosis |

These results indicate that the compound exhibits potent anti-cancer properties, particularly through apoptosis induction and cell cycle arrest mechanisms.

In Vivo Studies

In animal models, particularly male rats, the pharmacological effects were evaluated to understand the compound's potential for hormonal male contraception. Notably, S-23 showed significant reductions in luteinizing hormone (LH) levels and prostate size while increasing muscle mass . This biphasic effect on androgenic tissues suggests that this compound could be effective in modulating male reproductive functions.

Case Studies

Several case studies have highlighted the effectiveness of SARMs in clinical settings:

- Hormonal Male Contraception : In a study involving S-23 combined with estradiol benzoate (EB), male rats showed no sperm production during treatment, with full reversibility post-treatment .

- Cancer Treatment : Compounds similar to this compound have been shown to outperform conventional chemotherapeutics like doxorubicin in terms of cytotoxicity against specific cancer cell lines .

Propriétés

IUPAC Name |

4-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2S/c19-18(20,21)17-9-10-24(23-17)11-12-25(15-3-1-2-4-15)28(26,27)16-7-5-14(13-22)6-8-16/h5-10,15H,1-4,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEPFLXQQBKOFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.